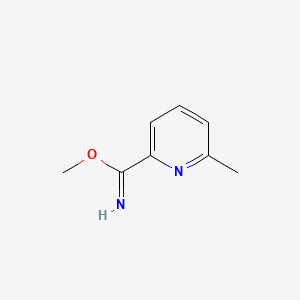

Methyl 6-methylpicolinimidate

Beschreibung

Methyl 6-methylpicolinimidate is a heterocyclic compound featuring a pyridine backbone substituted with a methyl group at the 6-position and an imidate ester functional group. For example, Methyl 6-methylpyridine-2-carboxylate (CAS 4491-33-2) shares a methyl substituent at the 6-position and a carboxylate ester, differing only in the functional group (carboxylate vs. imidate) . Such derivatives are often utilized in pharmaceutical intermediates or organic synthesis due to their tunable electronic and steric properties.

Eigenschaften

IUPAC Name |

methyl 6-methylpyridine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-7(10-6)8(9)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUTZAETFXDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methylpicolinimidate typically involves the reaction of 6-methylpicolinic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methylpicolinimidate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

Methyl 6-methylpicolinimidate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 6-methylpicolinimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-methylpicolinimidate with analogous compounds based on substituent patterns, functional groups, and synthetic routes. Key similarities and differences are highlighted below.

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Position and Reactivity :

- The 6-methyl group in this compound likely enhances steric hindrance compared to unsubstituted picolinates, similar to Methyl 6-methylpyridine-2-carboxylate . This substitution may reduce nucleophilic attack at the 6-position.

- Halogenated analogs like Methyl 6-chloro-5-methylpicolinate (CAS 1186605-87-7) exhibit higher reactivity in cross-coupling reactions due to the chlorine substituent, a feature absent in this compound .

Functional Group Differences :

- The imidate ester group in this compound distinguishes it from carboxylate esters (e.g., Methyl 6-methyl-3-phenylpicolinate , CAS 1445596-16-6). Imidates are more electrophilic, enabling unique reactivity in amidine or heterocycle synthesis .

- Sulfonamide derivatives like 6-(Methylsulfonamido)picolinic acid (Compound 7 in ) demonstrate bioactivity in medicinal chemistry, whereas imidates are typically intermediates in hydrolysis or substitution reactions .

Synthetic Routes: Methyl picolinate derivatives are often synthesized via nucleophilic substitution or esterification. details multi-step syntheses for sulfonamide picolinic acids, involving reagents like methylsulfonyl chloride and purification via flash chromatography—methods relevant to imidate preparation .

Physical Properties :

- While direct data on this compound is sparse, analogs such as 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (Compound 8) exist as yellow oils, suggesting that imidate derivatives may similarly exhibit low crystallinity depending on substituents .

Biologische Aktivität

Methyl 6-methylpicolinimidate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is derived from picolinic acid, which is a pyridine derivative. The structure can be represented as follows:

This compound exhibits properties typical of imidates, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. In particular, it has shown bacteriostatic effects against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested alongside other derivatives for its antibacterial activity. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| Other derivatives | Varies | Various |

This data suggests that this compound could serve as a potential candidate for developing new antibacterial agents.

The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity. This is supported by studies that show increased permeability of bacterial membranes upon exposure to the compound, leading to cell lysis.

Cytotoxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its cytotoxicity. In vitro studies conducted on human cell lines indicated that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in pharmaceutical applications.

Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human fibroblasts | >100 |

| HepG2 (liver cancer) | >50 |

These results indicate that this compound has a favorable safety profile, with high IC50 values suggesting minimal toxicity at effective dosages.

Q & A

Q. What are the standard synthetic routes for Methyl 6-methylpicolinimidate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 6-methylpicolinic acid derivatives with methyl imidate precursors under anhydrous conditions. For example, analogs like 6-((methylsulfonyl)methyl)picolinic acid are synthesized using methylsulfonyl chloride in DMF at 120°C, followed by NaOH-mediated hydrolysis and HCl acidification . Yield optimization requires controlled temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reagents. Purification via flash chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- H/C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and methyl group integration.

- ESI-MS : Verify molecular ion peaks ([M+H]) and isotopic patterns.

- IR Spectroscopy : Identify imidate C=N stretches (~1650 cm) and methyl C-H vibrations.

Report full spectral data, including solvent peaks and coupling constants, to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Contradictions often arise from solvent effects, impurities, or tautomeric equilibria. To address this:

- Perform variable-temperature NMR to detect dynamic exchange processes.

- Compare data across solvents (e.g., DMSO-d vs. CDCl) to assess hydrogen bonding or aggregation.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .

Document all conditions (e.g., concentration, temperature) to enable cross-study validation .

Q. What strategies optimize this compound’s reactivity in nucleophilic acyl substitution reactions?

- Electronic tuning : Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to enhance electrophilicity at the imidate carbon.

- Solvent effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.

- Catalysis : Employ Lewis acids (e.g., ZnCl) to activate the imidate group. Kinetic studies (e.g., pseudo-first-order assays) can quantify rate improvements .

Q. How should researchers design studies to investigate this compound’s bioactivity while minimizing bias?

Apply PICOT/FINER frameworks for rigorous hypothesis formulation:

- Population : Define biological targets (e.g., enzyme isoforms, cell lines).

- Intervention : Use dose-response assays (e.g., IC determination) with positive/negative controls.

- Comparison : Benchmark against known inhibitors (e.g., picolinic acid analogs).

- Outcome : Measure outcomes like binding affinity (K) or cellular uptake.

Ensure ethical data reporting (e.g., p-values for significance, error bars for replicates) .

Q. What statistical methods are appropriate for analyzing variability in this compound’s biological assays?

- ANOVA : Compare means across multiple concentrations or treatment groups.

- Grubbs’ test : Identify outliers in replicate measurements.

- Regression analysis : Correlate structural modifications (e.g., substituent Hammett σ values) with activity trends.

Report confidence intervals and justify sample sizes using power analysis .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility when synthesizing this compound?

- Detailed protocols : Specify reagent grades (e.g., anhydrous solvents), reaction times, and purification steps (e.g., flash chromatography eluent ratios).

- Batch documentation : Record lot numbers of starting materials to trace impurities.

- Independent validation : Share samples with collaborator labs for cross-verification of spectral data .

Q. What are best practices for reporting negative or inconclusive results in studies involving this compound?

- Transparency : Disclose failed reactions or inactive analogs to prevent redundant efforts.

- Contextualization : Discuss possible reasons for negativity (e.g., poor solubility, metabolic instability).

- Data repositories : Upload raw spectra and assay data to platforms like Zenodo or Figshare .

Emerging Research Directions

Q. How can computational modeling predict this compound’s interactions with biological targets?

Q. What gaps exist in the current understanding of this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.